![molecular formula C12H20ClNO B3077723 N-(4-Ethoxybenzyl)-1-propanamine hydrochloride CAS No. 1049677-98-6](/img/structure/B3077723.png)
N-(4-Ethoxybenzyl)-1-propanamine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Research in synthetic chemistry has explored the synthesis of related compounds, such as N,N-dialkylaminoethyl-4-ethoxybenzylether products, showcasing methodologies that might be applicable to "N-(4-Ethoxybenzyl)-1-propanamine hydrochloride." These processes typically involve phase-transfer catalysis techniques, highlighting efficient synthetic routes for producing ether derivatives with potential biological activities (Sun Ying-ying, 2010).
Pharmacological Studies
- Compounds structurally similar to "this compound" have been investigated for their neuroprotective effects. Studies have demonstrated that certain Ca(2+) channel blockers show significant protection against ischemia-induced brain injury, suggesting a potential area of research for examining the neuroprotective properties of "this compound" (C. Hicks, M. Ward, M. O'Neill, 2000).
Hepatoprotective Activity
- Aminoalkylphenol derivatives, related to the compound , have been synthesized and evaluated for hepatoprotective activity, demonstrating pronounced effects against tetrachloromethane-induced toxic hepatitis. Such studies suggest that "this compound" could be explored for similar hepatoprotective potentials (O. I. Dyubchenko et al., 2006).
properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVIYVPHXRMADH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1049677-98-6 | |
Record name | Benzenemethanamine, 4-ethoxy-N-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049677-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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